molecular formula C7H8O3S B13039777 Ethyl 5-hydroxy-2-thiophenecarboxylate CAS No. 7210-60-8

Ethyl 5-hydroxy-2-thiophenecarboxylate

Cat. No.: B13039777
CAS No.: 7210-60-8
M. Wt: 172.20 g/mol
InChI Key: IEWDPHWXMKQLDS-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-hydroxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl 2-bromoacinnamate with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH). This one-pot reaction yields the desired product in moderate to high yields .

Industrial Production Methods: Industrial production of ethyl 5-hydroxythiophene-2-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-hydroxythiophene-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl group and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Ethyl 5-hydroxythiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

  • Methyl 5-hydroxythiophene-2-carboxylate
  • Ethyl 5-methoxythiophene-2-carboxylate
  • Methyl 5-methoxythiophene-2-carboxylate

Biological Activity

Ethyl 5-hydroxy-2-thiophenecarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a thiophene ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Molecular Formula : C8_{8}H8_{8}O3_{3}S
  • Molecular Weight : 184.21 g/mol

The biological activity of this compound has been linked to several mechanisms:

Biological Activity Data

The following table summarizes relevant biological activities observed in studies involving thiophene derivatives, providing insights into the potential effects of this compound.

Compound Biological Activity IC50 (µM) Reference
This compoundPotential enzyme inhibitionTBDTBD
Thiophene-2-carboxylic acidInhibition of D-amino acid oxidase<10
Thiourea-based derivativesAntileishmanial activity<1
Substituted thiophenesAntimicrobial effectsTBD

Case Study 1: Antileishmanial Activity

A study investigated the antileishmanial potential of various thiourea-based compounds, revealing that compounds structurally related to this compound showed significant in vitro potency against Leishmania species. The mechanism was identified as antifolate action through inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis in parasites .

Case Study 2: DAO Inhibition

Research on thiophene derivatives indicated that small substituents on the thiophene ring could enhance inhibition of DAO. This finding suggests that this compound might also exhibit similar inhibitory properties, potentially impacting neurotransmitter levels and offering therapeutic avenues for conditions like schizophrenia .

Properties

CAS No.

7210-60-8

Molecular Formula

C7H8O3S

Molecular Weight

172.20 g/mol

IUPAC Name

ethyl 5-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C7H8O3S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4,8H,2H2,1H3

InChI Key

IEWDPHWXMKQLDS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(S1)O

Origin of Product

United States

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